molecular formula C14H22O3 B14369210 Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate CAS No. 92956-97-3

Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate

Cat. No.: B14369210
CAS No.: 92956-97-3
M. Wt: 238.32 g/mol
InChI Key: WOTSDFUMBKNWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate is an organic compound with the molecular formula C14H22O3. It is characterized by the presence of a cyclopentyl ring, a hydroxyl group, and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate typically involves the esterification of 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-cyclopentyl-2-oxo-5-methylhex-3-ynoate.

    Reduction: 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s unique structure allows it to participate in a range of biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate can be compared with other similar compounds, such as:

    Ethyl 2-cyclopentyl-2-hydroxyhex-3-ynoate: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    Ethyl 2-cyclopentyl-2-hydroxy-5-methylhexanoate: Contains a saturated hexane chain instead of an alkyne, leading to different chemical behavior.

    Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate: Features a double bond instead of a triple bond, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

92956-97-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate

InChI

InChI=1S/C14H22O3/c1-4-17-13(15)14(16,10-9-11(2)3)12-7-5-6-8-12/h11-12,16H,4-8H2,1-3H3

InChI Key

WOTSDFUMBKNWGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#CC(C)C)(C1CCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.